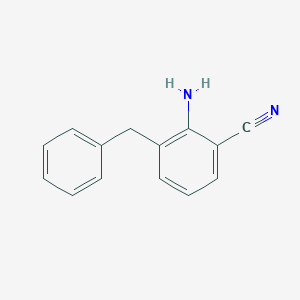

3-Benzyl amino-benzonitrile

Description

3-Benzyl amino-benzonitrile is a benzonitrile derivative featuring a secondary amine substituent at the 3-position, where the nitrogen atom is bonded to a benzyl group (–NH–CH₂C₆H₅). This compound belongs to a class of aromatic nitriles with tunable electronic properties due to the interplay between the electron-withdrawing cyano (–CN) group and the electron-donating amine substituent. Its structural flexibility and electronic characteristics make it valuable in materials science (e.g., fluorescent probes) and medicinal chemistry (e.g., antitumor agents) .

Properties

Molecular Formula |

C14H12N2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

2-amino-3-benzylbenzonitrile |

InChI |

InChI=1S/C14H12N2/c15-10-13-8-4-7-12(14(13)16)9-11-5-2-1-3-6-11/h1-8H,9,16H2 |

InChI Key |

JGPKZCBDLIHTGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=CC=C2)C#N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Photophysical Properties

The fluorescence and charge-transfer behavior of amino-benzonitriles are strongly influenced by the type of amine substituent. Key comparisons include:

Primary Amines (e.g., 4-Aminobenzonitrile, ABN)

- Structure : –NH₂ at the 4-position.

- Ionization Potential (IP): High (primary amines have higher IP than secondary/tertiary amines).

- Applications: Limited utility in dark-TICT fluorophores but useful in bright emitters.

Secondary Amines (e.g., 3-Benzyl Amino-Benzonitrile)

- Structure : –NH–CH₂C₆H₅ at the 3-position.

- IP : Moderate (lower than primary amines but higher than tertiary amines).

- TICT: Partial TICT activation due to reduced IP, leading to intermediate FQYs. For example, benzylamino derivatives exhibit moderate fluorescence quenching in polar solvents compared to primary amines .

- Applications : Balanced TICT activity for solvent-sensitive probes and bioactive molecules (e.g., antitumor hybrids) .

Tertiary Amines (e.g., Dimethylamino-Benzonitrile)

- Structure: –N(CH₃)₂ at the amino position.

- IP : Low (tertiary amines have the lowest IP).

- TICT: Promotes efficient TICT formation, leading to non-emissive or low FQY states (e.g., FQY ≈ 0.08 for –NEt₂ in acetonitrile) .

- Applications : Ideal for dark-TICT systems in molecular rotors or environmental sensors.

Cyclic Amines (e.g., Piperidinyl-BenzoNitril)

- Structure : Six-membered azacyclic substituent.

- IP : Comparable to open-chain tertiary amines but tunable via ring size. Larger rings (e.g., azocanyl) enhance TICT fluorescence by lowering IP .

- Applications : Used to optimize FQYs in fluorophores; azetidinyl groups improve brightness compared to piperidinyl .

Electronic and Steric Modifications

| Compound | Substituent Type | IP(D) Trend | FQY (ACN) | Key Applications |

|---|---|---|---|---|

| 4-Aminobenzonitrile (ABN) | Primary (–NH₂) | High | 0.92 | High-brightness fluorophores |

| This compound | Secondary (–NHBz) | Moderate | 0.40–0.60 | Solvatochromic probes, antitumor agents |

| Dimethylamino-Benzonitrile | Tertiary (–NMe₂) | Low | 0.08 | Dark-TICT sensors |

| Piperidinyl-BenzoNitril | Tertiary cyclic | Low | 0.20 | Bioimaging fluorophores |

Notes:

- Benzyl vs. Alkyl Chains: The benzyl group’s conjugated π-system provides weaker electron-donating effects compared to long alkyl chains (e.g., didecylamine), resulting in less pronounced TICT .

- Electron-Withdrawing Modifications : Introducing groups like sulfone (–SO₂) or ammonium (NMe₃⁺) on the benzylamine can inhibit TICT, enhancing FQY for biomedical applications .

Q & A

Q. What are the key synthetic pathways for 3-Benzyl amino-benzonitrile, and how can reaction parameters be optimized for high purity and yield?

Methodological Answer:

- Synthetic Route : A two-step approach is recommended. First, synthesize the benzonitrile core via Ni-catalyzed hydrocyanation of styrene derivatives using phosphite ligands and AlCl₃ as a Lewis acid to ensure regioselectivity toward the linear nitrile product . Second, introduce the benzyl amino group via alkylation or reductive amination using benzylamine hydrochloride (CAS 3287-99-8) as a precursor .

- Optimization : Adjust catalyst loading (0.5–2 mol% Ni), temperature (60–80°C), and AlCl₃ stoichiometry (1–3 equiv.) to balance yield and selectivity. Purify via silica gel chromatography (ethyl acetate/hexane) and confirm purity by HPLC (>95%) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for the benzonitrile (δ ~110 ppm, CN) and benzyl amino (δ ~3.8 ppm, CH₂-NH) groups. Compare with deuterated analogs (e.g., benzyl-d7-amine hydrochloride, CAS 352431-27-7) to resolve overlapping signals .

- IR Spectroscopy : Identify ν(C≡N) ~2220 cm⁻¹ and ν(N-H) ~3350 cm⁻¹.

- HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity and detect byproducts.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) clarify the mechanism and regioselectivity of this compound synthesis?

Methodological Answer:

- Mechanistic Insights : Perform DFT calculations to model intermediates, such as the η³-benzyl nickel complex stabilized by AlCl₃, which promotes linear nitrile formation . Analyze transition states to identify rate-limiting steps.

- Regioselectivity Prediction : Compare activation energies for linear vs. branched pathways. Validate with deuterium labeling (e.g., 3-Benzyloxybenzaldehyde-α-d1, CAS 49121-68) to track isotopic effects .

Q. What role do Lewis acids (e.g., AlCl₃, CuCN) play in modulating the electronic environment during nitrile formation?

Methodological Answer:

- Electronic Stabilization : AlCl₃ polarizes the C=C bond in styrene derivatives, favoring nucleophilic cyanide attack. This stabilizes the η³-benzyl intermediate, reducing side reactions .

- Experimental Design : Screen alternative Lewis acids (e.g., CuCN) at varying concentrations (1–5 equiv.) and monitor regioselectivity via GC-MS. Correlate results with Hammett substituent constants .

Q. How can enantioselective synthesis of this compound be achieved using chiral catalysts?

Methodological Answer:

- Catalyst Selection : Employ Pd(0) with chiral phosphoric acid ligands (e.g., (S)-1-Benzyl-3-methylaminopyrrolidine, CAS 169749-99-9) to induce asymmetry during benzylation .

- Enantiomeric Excess (ee) : Analyze via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15). Optimize ligand-to-metal ratios (1:1 to 2:1) and reaction time (12–24 hrs) for >90% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.